molecular formula C12H10F3N3OS B2469662 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391863-98-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2469662
CAS No.: 391863-98-2
M. Wt: 301.29
InChI Key: YTLJSKNIAOOACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C12H10F3N3OS and its molecular weight is 301.29. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds containing thiadiazole and benzamide groups, similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, have been synthesized and evaluated for their anticancer activity. A study by Tiwari et al. (2017) demonstrated that these compounds exhibited promising activity against human cancer cell lines such as melanoma, leukemia, cervical cancer, and breast cancer. The study also included a molecular docking study to predict the mechanism of action and a computational study to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior (Tiwari et al., 2017).

Spectroscopic and Biological Studies

Another research by Patel et al. (2015) focused on synthesizing novel heterocyclic compounds including derivatives of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. These compounds were characterized by spectroscopic methods and evaluated for their antibacterial and antifungal activities, revealing potential biological applications (Patel, Patel, & Shah, 2015).

Stearoyl-CoA Desaturase-1 Inhibitors

Uto et al. (2009) investigated compounds structurally related to this compound as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme important in fatty acid metabolism. Their study identified potent compounds with significant inhibitory effects on both murine and human SCD-1, demonstrating potential therapeutic applications in metabolic disorders (Uto et al., 2009).

Fluorescent Compounds and Photophysical Properties

Research by Zhang et al. (2017) involved the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. The study examined the photophysical properties of these compounds, revealing promising characteristics such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Zhang et al., 2017).

Insecticidal Activity

A study by Mohamed et al. (2020) focused on the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives, evaluating their insecticidal activity against cotton leafworm. The results indicated that some of these compounds displayed significant insecticidal activity, suggesting potential applications in pest control (Mohamed et al., 2020).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-2-9-17-18-11(20-9)16-10(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJSKNIAOOACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.